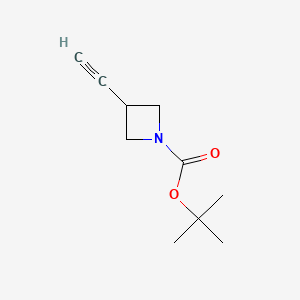

tert-Butyl 3-ethynylazetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-ethynylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h1,8H,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENGYBYGCXKNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90710747 | |

| Record name | tert-Butyl 3-ethynylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90710747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287193-01-5 | |

| Record name | tert-Butyl 3-ethynylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90710747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-ethynylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of the Chemical Structure: A Technical Guide to tert-Butyl 3-ethynylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 3-ethynylazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. By detailing the interpretation of key analytical data and outlining a plausible synthetic route, this document serves as a practical resource for researchers working with this and structurally related molecules.

Chemical Identity and Properties

This compound is a heterocyclic compound incorporating an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an ethynyl functional group.

| Property | Value |

| Chemical Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| CAS Number | 287193-01-5 |

| Appearance | Colorless to light yellow liquid or solid |

| Solubility | Soluble in common organic solvents such as dichloromethane and ether. |

Spectroscopic Data for Structure Confirmation

The following tables summarize the expected quantitative data from key spectroscopic techniques used to confirm the structure of this compound. These predictions are based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | t, J ≈ 8 Hz | 2H | H-2, H-4 (axial) |

| ~3.9 | t, J ≈ 8 Hz | 2H | H-2, H-4 (equatorial) |

| ~3.5 | m | 1H | H-3 |

| ~2.1 | s | 1H | Ethynyl H |

| 1.45 | s | 9H | tert-butyl H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C=O (carbamate) |

| ~83 | Quaternary C (tert-butyl) |

| ~80 | C≡CH |

| ~70 | C≡CH |

| ~50 | C-2, C-4 |

| ~30 | C-3 |

| 28.3 | CH₃ (tert-butyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | ≡C-H stretch |

| ~2980 | Strong | C-H stretch (aliphatic) |

| ~2110 | Medium | C≡C stretch |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1400 | Medium | C-H bend (tert-butyl) |

| ~1160 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

| m/z | Interpretation |

| 182.11 | [M+H]⁺ |

| 204.10 | [M+Na]⁺ |

| 126.08 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 82.06 | [M+H - Boc]⁺ |

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and characterization of this compound. This procedure is a composite based on established methods for the synthesis of similar azetidine derivatives.

Synthesis of this compound

This synthesis involves a two-step process starting from commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

Step 1: Synthesis of tert-butyl 3-((trimethylsilyl)ethynyl)azetidin-3-ol

-

To a stirred solution of ethynyltrimethylsilane (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl 3-((trimethylsilyl)ethynyl)azetidin-3-ol.

Step 2: Desilylation to yield this compound

-

To a solution of tert-butyl 3-((trimethylsilyl)ethynyl)azetidin-3-ol (1.0 equivalent) in methanol, add potassium carbonate (2.0 equivalents).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using a thin film of the compound on a NaCl plate.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an ESI-TOF mass spectrometer.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound, from initial synthesis to final structure confirmation.

tert-Butyl 3-ethynylazetidine-1-carboxylate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl 3-ethynylazetidine-1-carboxylate, a versatile building block in medicinal chemistry and drug discovery. The information is curated for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a heterocyclic compound featuring a strained azetidine ring, a protected amine functionality (Boc group), and a terminal alkyne. This unique combination of functional groups makes it a valuable synthon for the introduction of the 3-ethynylazetidine moiety into more complex molecules.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂ | [1][2][3] |

| Molecular Weight | 181.23 g/mol | [3] |

| CAS Number | 287193-01-5 | [2] |

| Appearance | Colorless to light yellow liquid or solid | [4] |

| Purity | Typically ≥97% | [2] |

Physicochemical Data

The physicochemical properties of this compound are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Melting Point | Approximately -45 °C | [4] |

| Boiling Point | Approximately 159 °C | [4] |

| Density | ~0.963 g/cm³ | [4] |

| Solubility | Soluble in organic solvents such as ether and dichloromethane. | [4] |

| Storage | Sealed in a dry environment at 2-8°C. | [5] |

Spectroscopic Data

While specific spectra are proprietary to commercial suppliers, typical Nuclear Magnetic Resonance (NMR) data for similar structures are provided for reference.

¹H NMR (DMSO-d6, 400MHz): A supplier reports a peak at δ 1.34.[6] Based on the structure, the expected proton signals would be: a singlet for the tert-butyl group protons, and multiplets for the azetidine ring protons and a signal for the acetylenic proton.

¹³C NMR: Expected signals would include those for the tert-butyl group, the carbonyl carbon of the Boc protector, the carbons of the azetidine ring, and the two sp-hybridized carbons of the ethynyl group.

Synthesis and Reactivity

The synthesis of this compound typically involves the ethynylation of a suitable precursor, tert-Butyl 3-oxoazetidine-1-carboxylate.

Synthetic Workflow

The logical workflow for the synthesis is outlined below, starting from the commercially available precursor.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthonix, Inc > Alkynes > 287193-01-5 | this compound [synthonix.com]

- 3. 287193-01-5[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. chembk.com [chembk.com]

- 5. 287193-01-5|this compound|BLD Pharm [bldpharm.com]

- 6. CAS:287193-01-5, 3-炔基-1-氮杂环丁烷甲酸叔丁酯-毕得医药 [bidepharm.com]

Spectral Data Analysis of tert-Butyl 3-ethynylazetidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectral data for tert-Butyl 3-ethynylazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for the characterization of this compound.

Chemical Structure and Overview

This compound (C₁₀H₁₅NO₂) is a heterocyclic compound featuring an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an ethynyl functional group. This unique combination of features makes it a versatile intermediate in the synthesis of more complex molecules. The molecular weight of this compound is 181.23 g/mol .

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on the analysis of its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 - 4.0 | t | 2H | Azetidine CH₂ (adjacent to N) |

| ~3.9 - 3.7 | t | 2H | Azetidine CH₂ (adjacent to CH) |

| ~3.5 - 3.3 | m | 1H | Azetidine CH |

| ~2.5 | s | 1H | Acetylenic C-H |

| 1.45 | s | 9H | tert-Butyl (CH₃)₃ |

¹³C NMR (Carbon-13) Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~156 | C=O | Carbonyl Carbon (Boc group) |

| ~80 | Quaternary C | Quaternary Carbon (tert-Butyl) |

| ~80 | C | Acetylenic Carbon (C-H) |

| ~70 | C | Acetylenic Carbon (C-C) |

| ~55 | CH₂ | Azetidine CH₂ (adjacent to N) |

| ~35 | CH | Azetidine CH |

| 28.5 | CH₃ | tert-Butyl (CH₃)₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3300 | Sharp, Medium | ≡C-H Stretch (Terminal Alkyne) |

| ~2975 | Strong | C-H Stretch (Aliphatic, tert-Butyl & Azetidine) |

| ~2110 | Weak | C≡C Stretch (Terminal Alkyne) |

| ~1700 | Strong | C=O Stretch (Carbamate) |

| ~1400 | Medium | C-H Bend (Aliphatic) |

| ~1160 | Strong | C-O Stretch (Carbamate) |

Mass Spectrometry (MS)

Predicted Mass-to-Charge Ratios (m/z)

| m/z | Ion | Notes |

| 182.12 | [M+H]⁺ | Predicted molecular ion peak (protonated) |

| 204.10 | [M+Na]⁺ | Predicted sodium adduct |

| 126.08 | [M-C₄H₉]⁺ | Loss of the tert-butyl group |

| 108.07 | [M-Boc]⁺ | Loss of the Boc group |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Data Acquisition: Acquire the mass spectrum, scanning a mass range appropriate for the expected molecular weight of the compound and its fragments.

Visualization of Analysis Workflow

The following diagrams illustrate the general workflow for spectral data analysis and the logical connections in interpreting the spectral data for this compound.

An In-depth Technical Guide to the Reactivity of tert-Butyl 3-ethynylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 3-ethynylazetidine-1-carboxylate is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry and organic synthesis. Its unique structure, combining a strained azetidine ring, a reactive terminal alkyne, and a protecting N-Boc group, offers a trifecta of chemical handles for diverse molecular construction. This guide provides a comprehensive overview of the reactivity of this compound, detailing the mechanistic principles of its key transformations, providing experimental protocols, and presenting quantitative data for a range of reactions. The primary modes of reactivity discussed include strain-promoted azide-alkyne cycloaddition (SPAAC), Sonogashira coupling, 1,3-dipolar cycloadditions with other dipoles, and N-Boc deprotection. Furthermore, the application of this building block in the synthesis of biologically active molecules, particularly sphingosine-1-phosphate (S1P) receptor agonists, is explored, complete with a depiction of the relevant signaling pathway.

Core Reactivity Principles

The reactivity of this compound is dictated by three key functional components: the terminal alkyne, the strained azetidine ring, and the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

-

The Ethynyl Group: The terminal alkyne is a highly versatile functional group, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its linear geometry and sp-hybridized carbons make it an excellent substrate for cycloaddition reactions and transition metal-catalyzed cross-coupling reactions.

-

The Azetidine Ring: The four-membered azetidine ring is inherently strained. This ring strain can influence the reactivity of adjacent functional groups. In the context of the ethynyl group, the strain can enhance the rate of cycloaddition reactions, a phenomenon well-documented in strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

-

The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a common and robust protecting group for the azetidine nitrogen. Its primary role is to prevent the nucleophilic nitrogen from participating in unwanted side reactions. The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions, unmasking the secondary amine for further functionalization.[3][4]

Key Reaction Mechanisms and Experimental Data

N-Boc Deprotection

The removal of the N-Boc group is a fundamental step in the utilization of this compound as a synthetic intermediate. The most common method involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][5]

The mechanism proceeds via protonation of the carbamate oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then spontaneously decarboxylates to yield the free secondary amine.[3]

Table 1: N-Boc Deprotection of Various Substrates

| Substrate | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| N-Boc-amine | TFA (1:1 with solvent) | DCM | 2 | >95 (crude) | [5] |

| N-Boc-amine | 25% TFA in DCM | DCM | 2 | 60 | [5] |

| N-Boc-amine | Oxalyl chloride (3 equiv.), MeOH | Methanol | 1-4 | up to 90 | [1] |

| N-Boc-amine | TsOH·H₂O | DME | 2 | 91-98 | [6] |

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. Copper-free Sonogashira couplings have also been developed.[7]

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and the copper co-catalyst). Reductive elimination from the resulting Pd(II) complex yields the coupled product and regenerates the Pd(0) catalyst.

Table 2: Copper-Free Sonogashira Coupling of Aryl Bromides with Alkynes

| Aryl Bromide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | rt | 2 | 97 | [7] |

| 4-Bromotoluene | 1-Heptyne | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | rt | 2 | 95 | [7] |

| 1-Bromo-4-(trifluoromethyl)benzene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | rt | 2 | 96 | [7] |

[3+2] Cycloaddition Reactions

The terminal alkyne of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides.

SPAAC is a highly efficient and bioorthogonal "click" reaction that proceeds without the need for a copper catalyst.[1] The reaction is driven by the release of ring strain in a cyclic alkyne upon cycloaddition with an azide. While this compound is not a cyclic alkyne, the inherent strain of the azetidine ring can still contribute to an enhanced reaction rate compared to less strained acyclic alkynes. The reaction is a concerted, pericyclic process that leads to the formation of a stable triazole ring.

Nitrile oxides, often generated in situ from aldoximes or hydroximoyl chlorides, readily undergo [3+2] cycloaddition with the ethynyl group to form isoxazoles.[8] This reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. The regioselectivity of the cycloaddition is governed by the electronic properties of both the nitrile oxide and the alkyne.

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound involves the Sonogashira coupling of a suitable ethynylating agent with tert-butyl 3-iodoazetidine-1-carboxylate. The iodoazetidine can be prepared from tert-butyl 3-hydroxyazetidine-1-carboxylate.

Step 1: Synthesis of tert-butyl 3-iodoazetidine-1-carboxylate [3] To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (3.35 g, 19.3 mmol) in toluene (200 mL) is sequentially added imidazole (3.95 g, 58.0 mmol), triphenylphosphine (10.1 g, 38.7 mmol), and iodine (7.36 g, 29.0 mmol). The reaction mixture is heated at 100 °C for 1 hour, then cooled to room temperature and poured into an aqueous sodium bicarbonate solution (30 mL). The organic layer is separated, washed with saturated aqueous sodium thiosulfate, and dried over anhydrous sodium sulfate. The crude product is purified by silica gel column chromatography to afford tert-butyl 3-iodoazetidine-1-carboxylate as a clear oil (5.42 g, 99% yield).

Step 2: Sonogashira coupling with an ethynylating reagent A general procedure would involve dissolving tert-butyl 3-iodoazetidine-1-carboxylate in a suitable solvent such as THF or DMF, followed by the addition of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), a base (e.g., triethylamine or diisopropylethylamine), and an ethynylating agent like ethynyltrimethylsilane. After stirring at room temperature or with gentle heating, the reaction would be worked up and the product purified by chromatography. Subsequent deprotection of the silyl group would yield the title compound. Note: A specific literature procedure for this exact transformation was not identified in the search.

General Procedure for N-Boc Deprotection with TFA[5]

To a solution of the N-Boc protected amine (1.0 equiv) in dichloromethane (DCM, 0.1-0.2 M), an equal volume of trifluoroacetic acid (TFA) is added. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure. The residue can be dissolved in a suitable solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then dried and concentrated to yield the deprotected amine.

General Procedure for Copper-Free Sonogashira Coupling[7]

To a reaction vessel charged with the aryl bromide (0.5 mmol), the alkyne (0.8 mmol), and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol %), is added dimethyl sulfoxide (DMSO, 2.5 mL) and 2,2,6,6-tetramethylpiperidine (TMP, 1.0 mmol) under an argon atmosphere. The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Application in Drug Discovery: Sphingosine-1-Phosphate (S1P) Receptor Agonists

Azetidine-containing compounds have emerged as valuable scaffolds in the design of modulators for various biological targets.[9] One notable application is in the development of sphingosine-1-phosphate (S1P) receptor agonists.[9] S1P receptors are a class of G protein-coupled receptors that play crucial roles in regulating lymphocyte trafficking, vascular integrity, and other physiological processes.[10][11]

The functionalized azetidine ring, accessible from this compound, can serve as a key building block in the synthesis of potent and selective S1P1 receptor agonists. These agonists induce the internalization of the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes and a reduction of circulating lymphocytes.[10][11] This mechanism of action is therapeutically beneficial in autoimmune diseases such as multiple sclerosis.[10]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. The interplay of its three key functional groups—the terminal alkyne, the strained azetidine ring, and the N-Boc protecting group—provides a rich platform for the construction of complex molecular architectures. A thorough understanding of its reactivity, as outlined in this guide, is crucial for its effective utilization in the development of novel therapeutics and other advanced materials. The ability to readily engage in cycloaddition and cross-coupling reactions, coupled with the straightforward deprotection of the nitrogen, ensures its continued prominence in the synthetic chemist's toolbox.

References

- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]

- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 10. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists [mdpi.com]

- 11. Discovery of a Potent, S1P3-Sparing Benzothiazole Agonist of Sphingosine-1-Phosphate Receptor 1 (S1P1) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Azetidine-Containing Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain, conformational rigidity, and ability to act as a versatile scaffold make it a privileged structure in the design of novel therapeutics.[1][2][3] This guide provides a comprehensive review of key literature, focusing on the synthesis, biological activities, and structure-activity relationships (SAR) of azetidine-containing compounds.

Introduction: The Value of the Azetidine Scaffold

Azetidines are prized for their unique physicochemical properties which offer distinct advantages over more common heterocycles like pyrrolidines or piperidines.[3] The four-membered ring introduces a degree of conformational constraint that can be crucial for potent and selective binding to biological targets.[2] This rigidity, combined with improved aqueous solubility and metabolic stability, makes azetidines an attractive component for modern drug design.[3] Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic properties.[3][4]

Synthesis of Azetidine Scaffolds

The synthesis of the strained four-membered azetidine ring has historically been challenging.[3][4] However, recent advancements have made these scaffolds more accessible. Key synthetic strategies include:

-

Intramolecular Ring Closure: This is a common method involving the cyclization of a linear precursor containing a nitrogen nucleophile and a leaving group at the appropriate positions.[5]

-

[2+2] Photocycloaddition: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of imines and alkenes, has emerged as a powerful tool for constructing the azetidine ring.[1][4] For example, visible light and an Iridium(III) photocatalyst can be used to promote the reaction between 2-isoxazoline-3-carboxylates and alkenes.[1]

-

Ring Contraction/Expansion: Methods involving the ring contraction of five-membered heterocycles or the ring expansion of three-membered rings like aziridines are also employed.[5][6]

-

β-Lactam Reduction: The reduction of readily available azetidin-2-ones (β-lactams) provides another route to the saturated azetidine core.[6]

A general workflow for the synthesis of functionalized azetidines often starts with the construction of the core ring, followed by functionalization at various positions.

Structure-Activity Relationships and Biological Targets

The versatility of the azetidine scaffold allows for substitution at multiple positions, enabling fine-tuning of pharmacological activity. Below are examples from key therapeutic areas.

Signal Transducer and Activator of Transcription 3 (STAT3) is a key target in cancer therapy. Optimization of proline-based inhibitors led to the development of potent (R)-azetidine-2-carboxamide analogues.[7][8]

-

Core Scaffold: The (R)-azetidine-2-carboxamide core is considered a privileged scaffold for potent STAT3 inhibition.[2]

-

Key Modifications: Moving from a proline to an azetidine core led to compounds like 5a , 5o , and 8i with sub-micromolar IC50 values in STAT3 DNA-binding assays.[7][8] Further modifications to improve cell permeability resulted in analogues like 7g and 9k , which showed high-affinity binding to STAT3.[8]

| Compound | Target | Assay | Activity (IC₅₀) | Reference |

| 5a | STAT3 | DNA-binding (EMSA) | 0.55 µM | [7] |

| 5o | STAT3 | DNA-binding (EMSA) | 0.38 µM | [7] |

| 8i | STAT3 | DNA-binding (EMSA) | 0.34 µM | [7] |

| 7g | STAT3 | Isothermal Titration | Kᴅ = 880 nM | [8] |

| 9k | STAT3 | Isothermal Titration | Kᴅ = 960 nM | [8] |

The STAT3 signaling pathway is a critical cascade in cellular processes like proliferation and survival. Its aberrant activation is a hallmark of many cancers. Small-molecule inhibitors containing an azetidine scaffold can directly bind to the STAT3 protein, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes.

FFA2 (GPR43) is a G-protein coupled receptor involved in inflammatory responses. A high-throughput screen identified an azetidine scaffold as a tractable starting point for developing potent FFA2 antagonists.[9]

-

Initial Hits: Initial compounds from screening had micromolar potencies.[9]

-

Optimization: SAR exploration focused on three substitution points on the azetidine core. A key breakthrough was the methylation of a secondary carboxamide, which increased potency significantly (e.g., from >10 µM to 274 nM for compound 4 ).[9]

-

Lead Compound: Extensive optimization led to compound 99 , a potent and selective FFA2 antagonist with an IC50 of 9 nM.[9]

| Compound | Target | Assay | Activity (IC₅₀) | Reference |

| 1 | FFA2 | Calcium Flux | 1.1 µM | [9] |

| 4 | FFA2 | Calcium Flux | 274 nM | [9] |

| 99 | FFA2 | Calcium Flux | 9 nM | [9] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

This assay measures the ability of a compound to inhibit the binding of active STAT3 protein to its DNA consensus sequence.

-

Nuclear Extract Preparation: Prepare nuclear extracts from cell lines known to contain activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).[7]

-

Probe Labeling: Radiolabel a high-affinity sis-inducible element (hSIE) DNA probe, which binds STAT3.

-

Binding Reaction: Pre-incubate the nuclear extracts with increasing concentrations of the azetidine test compound for 30 minutes at room temperature.[7]

-

Probe Addition: Add the radiolabeled hSIE probe to the mixture and incubate to allow for STAT3-DNA binding.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe using non-denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification: Visualize the bands by autoradiography and quantify the band corresponding to the STAT3:DNA complex using densitometry software (e.g., ImageJ).[7]

-

Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

This assay assesses the inhibition of GABA transporters (GATs) in cells.

-

Cell Culture: Plate cells stably expressing the target GABA transporter (e.g., GAT-1) in multi-well plates.

-

Assay Buffer: Wash the cells with a suitable buffer solution, such as Hanks' Balanced Salt Solution (HBSS).[10]

-

Incubation: Add a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) and varying concentrations of the azetidine test compounds.[10]

-

Uptake Period: Incubate the plates for a defined period (e.g., 15 minutes) at room temperature to permit GABA uptake.[10]

-

Termination: Stop the uptake by rapidly aspirating the solution and washing the cells with ice-cold buffer.[10]

-

Lysis and Counting: Lyse the cells and measure the internalized radioactivity using a scintillation counter.[10]

-

Data Analysis: Calculate the IC50 value by plotting the percentage of uptake inhibition against the logarithm of the inhibitor concentration.

The logical progression of a drug discovery campaign often involves iterative cycles of design, synthesis, and testing to optimize a lead compound.

Conclusion

The azetidine scaffold is a powerful and versatile building block in modern medicinal chemistry. Its unique structural and physicochemical properties have led to the discovery of potent modulators for a variety of challenging biological targets.[1][4] Continued advancements in synthetic methodologies will further expand the accessibility and utility of this important heterocycle, paving the way for the development of next-generation therapeutics.[11] The data and protocols summarized in this guide serve as a valuable resource for researchers dedicated to exploring the vast potential of azetidine-containing compounds in drug discovery.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 6. Synthesis of Azetidines [manu56.magtech.com.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility Profile of tert-Butyl 3-ethynylazetidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-Butyl 3-ethynylazetidine-1-carboxylate in a range of common laboratory solvents. Understanding the solubility of this key building block is crucial for its effective use in organic synthesis, particularly in the development of novel therapeutics and other biologically active molecules. This document presents available quantitative and qualitative solubility data, predicted solubility in a wider range of solvents, and detailed experimental protocols for solubility determination.

Core Concepts: Understanding Solubility

The solubility of a compound is determined by its molecular structure, polarity, and the intermolecular forces it can form with a solvent. This compound possesses a combination of features that influence its solubility profile:

-

N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is a large, lipophilic moiety that generally increases a molecule's solubility in nonpolar to moderately polar organic solvents.

-

Azetidine Ring: This four-membered nitrogen-containing heterocycle contributes to the molecule's polarity.

-

Ethynyl Group: The terminal alkyne is a relatively nonpolar functional group.

The interplay of these structural elements dictates the compound's solubility across different solvent classes.

Quantitative and Predicted Solubility Data

While extensive experimental data on the solubility of this compound is not widely published, a combination of available data and predictions based on its chemical structure provides a useful guide for solvent selection.

Table 1: Quantitative and Predicted Solubility of this compound

| Solvent | Solvent Polarity | Predicted/Observed Solubility | Notes |

| Polar Protic Solvents | |||

| Water | High | Very Low / Insoluble | The large hydrophobic Boc group and hydrocarbon-like alkyne limit solubility in water. |

| Methanol | High | Moderately Soluble | Capable of hydrogen bonding, but the nonpolar regions of the molecule may limit high solubility. |

| Ethanol | High | Moderately Soluble | Similar to methanol, with slightly lower polarity. |

| Isopropanol | Medium | Soluble | Lower polarity than methanol and ethanol may improve interaction with the solute. |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | High | 200 mg/mL (Observed)[1] | High polarity and ability to act as a strong hydrogen bond acceptor make it an excellent solvent. Ultrasonic assistance may be needed. |

| Dimethylformamide (DMF) | High | Highly Soluble | Similar to DMSO, expected to be a very good solvent. |

| Acetonitrile | High | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |

| Tetrahydrofuran (THF) | Medium | Soluble | A good solvent for a wide range of organic compounds. |

| Ethyl Acetate | Medium | Soluble | A moderately polar solvent commonly used in chromatography and extractions. |

| Nonpolar/Slightly Polar Solvents | |||

| Dichloromethane (DCM) | Medium | Soluble (Observed) | A versatile solvent for many organic reactions and purifications. |

| Chloroform | Medium | Soluble | Similar in properties to dichloromethane. |

| Diethyl Ether | Low | Soluble (Observed) | A common solvent for organic synthesis. |

| Toluene | Low | Sparingly Soluble | The aromatic nature may offer some interaction, but overall low polarity will limit solubility. |

| Hexanes/Heptane | Very Low | Insoluble | As nonpolar aliphatic hydrocarbons, they are unlikely to dissolve this moderately polar compound. |

Disclaimer: The predicted solubility values are estimations based on the chemical structure and general solubility principles. Experimental verification is recommended for precise applications.

In Vivo Formulation Solubility

For researchers in drug development, the solubility in biocompatible vehicles is critical. The following formulations have been reported to solubilize this compound to at least 5 mg/mL[1]:

-

10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline

-

10% DMSO >> 90% (20% SBE-β-CD in saline)

-

10% DMSO >> 90% corn oil

Experimental Protocols for Solubility Determination

The following are generalized protocols for determining the solubility of a solid organic compound like this compound.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, sparingly soluble, or insoluble in a particular solvent.

Materials:

-

This compound

-

A selection of test solvents

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Add approximately 1-2 mg of the compound to a small, clean test tube.

-

Add 0.5 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously for 60 seconds using a vortex mixer or by flicking the test tube.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measurement of solubility.

Materials:

-

This compound

-

Solvent of interest

-

Scintillation vials with caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation vials

Procedure:

-

Add an excess amount of the compound to a scintillation vial.

-

Add a known volume or mass of the solvent to the vial.

-

Seal the vial and place it in a temperature-controlled shaker.

-

Agitate the mixture until equilibrium is reached (typically several hours to 24 hours).

-

Allow the vial to stand undisturbed for the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

-

Dispense the filtered supernatant into a pre-weighed evaporation vial.

-

Record the exact volume or mass of the transferred supernatant.

-

Evaporate the solvent from the vial under a stream of inert gas or in a vacuum oven.

-

Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

Calculate the solubility in mg/mL or other desired units.

Diagrams

The following diagrams illustrate the logical workflow for assessing solubility and a conceptual representation of the solubility of this compound.

Caption: Workflow for Solubility Determination

Caption: Predicted Solubility Relationships

References

In-Depth Technical Guide: Safety Profile of tert-Butyl 3-ethynylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for tert-Butyl 3-ethynylazetidine-1-carboxylate (CAS No: 287193-01-5). The information is compiled from various chemical supplier safety data sheets to provide a consolidated resource for laboratory and drug development settings.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1-Boc-3-ethynylazetidine, tert-butyl 3-ethynyl-1-azetidinecarboxylate |

| CAS Number | 287193-01-5 |

| Molecular Formula | C10H15NO2[1] |

| Molecular Weight | 181.23 g/mol |

| Chemical Structure | (Not available in a format for this guide) |

Physical and Chemical Properties

There is some variation in the reported physical and chemical properties of this compound among suppliers. The following table summarizes the available data.

| Property | Value | Source |

| Appearance | Colorless to Yellow Liquid or Solid | |

| Solubility | Soluble in organic solvents such as ether and dichloromethane.[1] | ChemBK[1] |

| Melting Point | Approx. -45 °C | ChemBK[1] |

| Boiling Point | Approx. 159 °C | ChemBK[1] |

| Density | Approx. 0.963 g/cm³ | ChemBK[1] |

| Storage Temperature | Sealed in dry, 2-8°C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and associated hazard and precautionary statements are outlined below.

GHS Classification

| Pictogram | Signal Word | Hazard Class | Hazard Statements |

|

| Warning | Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation. | ||

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation. | ||

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. |

Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented are not available in the public domain. The information provided is based on standardized GHS classification criteria.

Handling, Storage, and Emergency Procedures

Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of this compound.

Caption: Workflow for safe handling and storage.

First Aid Measures

The following diagram illustrates the recommended first aid procedures in case of exposure.

References

Methodological & Application

Application of tert-Butyl 3-ethynylazetidine-1-carboxylate in Bioconjugation: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-ethynylazetidine-1-carboxylate is a valuable bifunctional reagent in the field of bioconjugation. Its strained azetidine ring and terminal alkyne group make it a versatile building block for the synthesis of linkers used in the construction of complex biomolecules, most notably antibody-drug conjugates (ADCs). The ethynyl group provides a reactive handle for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This allows for the covalent attachment of this linker to azide-modified biomolecules or payloads. The Boc-protected amine on the azetidine ring offers a stable, yet readily deprotectable site for subsequent conjugation to another molecule of interest, such as a cytotoxic drug.

The rigid, four-membered azetidine ring introduces conformational constraint into the linker, which can be advantageous in controlling the spatial orientation of the conjugated molecules. This application note provides detailed protocols and data for the use of this compound in bioconjugation workflows, with a focus on its application in the synthesis of drug-linker synthons for ADCs.

Core Applications

-

Antibody-Drug Conjugates (ADCs): Serves as a fundamental building block for the synthesis of non-cleavable linkers that connect cytotoxic payloads to monoclonal antibodies.

-

PROTACs and Molecular Glues: Can be incorporated into the linker component of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders.

-

Fluorescent Labeling: Facilitates the attachment of fluorescent dyes to biomolecules for imaging and tracking studies.

-

Peptide and Oligonucleotide Modification: Enables the site-specific modification of peptides and oligonucleotides to enhance their therapeutic or diagnostic properties.

Data Presentation

While specific quantitative data for bioconjugation reactions involving this compound is not extensively published in publicly available literature, the following table presents representative data for a typical CuAAC reaction, which is the primary application for this reagent. These values should be considered as a starting point for optimization.

| Parameter | Value | Notes |

| Reactants | Azide-modified biomolecule (e.g., antibody, peptide) and this compound | The biomolecule must first be functionalized with an azide group. |

| Stoichiometry | 1.2 - 5 equivalents of alkyne linker per azide group | The optimal ratio should be determined empirically to maximize conjugation efficiency and minimize unreacted reagents. |

| Catalyst System | CuSO₄·5H₂O and a reducing agent (e.g., sodium ascorbate) | A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often used to stabilize the Cu(I) catalyst and improve reaction efficiency in aqueous buffers. |

| Typical Reaction Time | 1 - 4 hours at room temperature | Reaction progress should be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE). |

| Typical Yield | > 90% (for small molecule reactions) | Yields for bioconjugation reactions can vary depending on the nature of the biomolecule and the reaction conditions. |

| Drug-to-Antibody Ratio (DAR) | Typically 2, 4, or 8 | For ADCs, the DAR is a critical parameter that needs to be controlled and characterized. Site-specific conjugation methods are often employed to achieve a homogeneous DAR. |

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes a general method for the conjugation of this compound to an azide-modified biomolecule.

Materials:

-

Azide-modified biomolecule (e.g., antibody, peptide)

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

-

Organic solvent (e.g., DMSO) for dissolving the alkyne linker

-

Desalting column (e.g., PD-10) or other purification system (e.g., SEC-HPLC)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-modified biomolecule in PBS at a known concentration.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

-

Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. Note: This solution should be prepared fresh.

-

(Optional) Prepare a 100 mM stock solution of THPTA in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified biomolecule to the desired final concentration in PBS.

-

Add the stock solution of this compound to achieve the desired molar excess (e.g., 5 equivalents per azide). The final concentration of DMSO should be kept below 5% (v/v) to avoid denaturation of the biomolecule.

-

(Optional) If using THPTA, add the THPTA stock solution to the reaction mixture to a final concentration of 1-5 mM.

-

Add the CuSO₄ stock solution to a final concentration of 0.5-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker.

-

-

Purification:

-

Remove unreacted small molecules and catalyst from the bioconjugate using a desalting column or size-exclusion chromatography (SEC).

-

-

Characterization:

-

Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.

-

Use LC-MS to determine the exact mass of the conjugate and confirm the degree of labeling.

-

For ADCs, determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Protocol 2: Synthesis of a Drug-Linker Synthon for Antibody-Drug Conjugates

This protocol outlines the synthesis of a drug-linker synthon using this compound, followed by deprotection and conjugation to a payload.

Step 1: CuAAC Reaction with an Azide-Containing Payload

-

Follow the general CuAAC protocol (Protocol 1) to conjugate this compound to an azide-functionalized cytotoxic drug.

-

After the reaction, purify the resulting Boc-protected drug-linker by flash chromatography on silica gel.

Step 2: Boc Deprotection

-

Dissolve the purified Boc-protected drug-linker in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA v/v).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and TFA under reduced pressure to yield the deprotected drug-linker as a TFA salt.

Step 3: Activation and Conjugation to an Antibody

-

The deprotected amine of the drug-linker can now be activated for conjugation to an antibody. A common method is to react the amine with an activated ester, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.

-

The resulting activated drug-linker can then be conjugated to the lysine residues of a monoclonal antibody under controlled conditions to produce an ADC.

Mandatory Visualizations

Caption: Experimental workflow for bioconjugation using CuAAC.

Caption: Logical steps for ADC synthesis.

Application Notes and Protocols for tert-Butyl 3-ethynylazetidine-1-carboxylate in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs utilize the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI). A PROTAC molecule consists of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules, potentially leading to a more profound and sustained pharmacological effect compared to traditional inhibitors.[2]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[] The length, rigidity, and chemical composition of the linker are key factors in optimizing a PROTAC's biological activity.[]

tert-Butyl 3-ethynylazetidine-1-carboxylate is a valuable building block for the synthesis of PROTAC linkers. The azetidine ring provides a degree of rigidity to the linker, which can be advantageous for stabilizing the ternary complex. The terminal alkyne group allows for efficient and versatile conjugation to either the POI ligand or the E3 ligase ligand using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[1]

Featured Application: BRD4 Degradation in Cancer Therapy

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that plays a crucial role in the transcriptional regulation of key oncogenes, most notably c-Myc.[4][5] Overexpression and aberrant activity of BRD4 are implicated in various cancers, making it a prime therapeutic target.[4] PROTACs designed to target BRD4 have shown significant promise in preclinical studies by effectively inducing its degradation, leading to the suppression of c-Myc expression and subsequent cancer cell death.[6]

BRD4-c-Myc Signaling Pathway

The degradation of BRD4 by a PROTAC disrupts the transcriptional machinery at super-enhancers, leading to the downregulation of c-Myc. This, in turn, affects a multitude of downstream cellular processes, including cell cycle progression and apoptosis.

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects on the c-Myc signaling pathway.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of PROTACs utilizing this compound as a linker component.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using an alkyne-functionalized linker typically involves a convergent approach where the POI ligand and E3 ligase ligand are synthesized with complementary azide and alkyne functionalities, respectively (or vice versa). These two fragments are then joined using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Caption: General workflow for the synthesis of a PROTAC using click chemistry.

Protocol 1: Synthesis of a BRD4-targeting PROTAC via Click Chemistry

This protocol describes the synthesis of a hypothetical BRD4-targeting PROTAC using a JQ1 derivative and a pomalidomide derivative.

Materials:

-

Azide-functionalized JQ1 (JQ1-N3)

-

This compound

-

Pomalidomide derivative with a suitable functional group for conjugation to the linker

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), water

-

Trifluoroacetic acid (TFA) for Boc deprotection (if necessary)

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

-

Synthesis of Alkyne-Functionalized E3 Ligase Ligand:

-

Couple this compound to the pomalidomide derivative. The specific reaction will depend on the functional group on the pomalidomide derivative (e.g., amide bond formation if it has an amine).

-

If the final PROTAC requires a free amine on the azetidine, the Boc protecting group can be removed using TFA in DCM.

-

-

CuAAC Reaction:

-

Dissolve the azide-functionalized JQ1 (1 equivalent) and the alkyne-functionalized pomalidomide-azetidine linker (1 equivalent) in a suitable solvent mixture (e.g., DMF/water).

-

Add sodium ascorbate (0.2 equivalents) to the solution.

-

Add copper(II) sulfate pentahydrate (0.1 equivalents).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by LC-MS).

-

-

Purification:

-

Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

-

Characterization:

-

Confirm the structure and purity of the final PROTAC using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

-

Biological Evaluation Protocols

Protocol 2: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[1]

Materials:

-

Cell line of interest (e.g., a human cancer cell line expressing BRD4, such as MV4-11)

-

PROTAC compound (stock solution in DMSO)

-

Complete cell culture medium

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies (e.g., anti-BRD4, anti-c-Myc, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Determine the DC50 (half-maximal degradation concentration) by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

-

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells, to assess the downstream effects of target protein degradation.[6]

Materials:

-

Cell line of interest

-

PROTAC compound and vehicle control (DMSO)

-

Complete cell culture medium

-

White, opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the PROTAC or vehicle control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent according to the manufacturer's protocol.

-

Mix and incubate to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 (half-maximal inhibitory concentration) by plotting the percentage of viability against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

-

Representative Quantitative Data

The following tables present representative data for well-characterized BRD4-targeting PROTACs. Note: This data is for illustrative purposes as specific quantitative data for PROTACs utilizing this compound is not currently available in the public domain.

Table 1: Representative Degradation Potency of BRD4-Targeting PROTACs

| PROTAC Example | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |

| MZ1 | BRD4 | HeLa | ~100 | >90 | VHL | [7] |

| dBET1 | BRD4 | MV4-11 | <1 | >85 | CRBN | [8] |

| QCA570 | BRD4 | Multiple | ~1 | >95 | CRBN | [9] |

| ARV-825 | BRD4 | RS4;11 | ~1 | >90 | CRBN | [8] |

Table 2: Representative Anti-proliferative Activity of BRD4-Targeting PROTACs

| PROTAC Example | Cell Line | IC50 (nM) | Reference |

| MZ1 | HOS | ~500 | [10] |

| dBET1 | MV4-11 | ~3 | [8] |

| QCA570 | MV4-11 | ~8.3 pM | [8] |

| ARV-825 | RS4;11 | ~5 | [8] |

Conclusion

This compound is a versatile and valuable building block for the synthesis of PROTAC linkers. Its rigid azetidine core and reactive alkyne handle allow for the construction of potent and effective PROTACs through efficient synthetic strategies like click chemistry. The protocols and representative data provided herein offer a comprehensive guide for researchers in the design, synthesis, and evaluation of novel PROTACs for targeted protein degradation, with a particular focus on the promising therapeutic target, BRD4. Further optimization of the linker structure, including the use of azetidine-based components, will continue to be a key area of research in the development of next-generation protein degraders.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. figshare.com [figshare.com]

- 7. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: tert-Butyl 3-ethynylazetidine-1-carboxylate in Medicinal Chemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl 3-ethynylazetidine-1-carboxylate as a versatile building block in medicinal chemistry and drug discovery. The unique structural features of this compound, namely the strained four-membered azetidine ring protected with a tert-butyloxycarbonyl (Boc) group and a terminal alkyne functionality, make it an invaluable tool for the synthesis of novel and complex biologically active molecules.

Introduction

This compound is a key intermediate in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds.[1] Its primary application lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of stable 1,2,3-triazole linkages, connecting the azetidine scaffold to a wide array of molecular fragments. This modular approach is highly advantageous in drug discovery for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

Derivatives synthesized from this building block have shown promise in various therapeutic areas, including the development of anticancer agents and modulators of key biological targets such as kinases and G-protein coupled receptors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 287193-01-5 | [2] |

| Molecular Formula | C₁₀H₁₅NO₂ | [2] |

| Molecular Weight | 181.23 g/mol | [2] |

| Appearance | Colorless to Yellow Liquid or Solid | [2] |

| Purity | ≥97% | [2] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |

Applications in Medicinal Chemistry

The primary utility of this compound stems from its bifunctional nature, allowing for the introduction of a constrained azetidine ring into larger molecules via a stable triazole linker.

Synthesis of Triazole-Containing Bioactive Molecules

The terminal alkyne group readily undergoes CuAAC reactions with a diverse range of organic azides to furnish 1,4-disubstituted 1,2,3-triazoles. This strategy has been employed to synthesize compounds with various biological activities.

Anticancer Drug Discovery

Triazole-containing compounds are known to exhibit a wide range of pharmacological activities, including anticancer properties. The azetidine-triazole scaffold can be elaborated with various substituents to target specific cancer-related pathways. For instance, triazole derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.

Kinase Inhibitors

The unique conformational constraints imposed by the azetidine ring can be exploited to design selective kinase inhibitors. By attaching pharmacophores that interact with the ATP-binding site of kinases to the triazole ring, potent and selective inhibitors can be developed. For example, triazole-based compounds have been identified as inhibitors of STING (Stimulator of Interferon Genes) and hypoxia-inducible factor (HIF) prolyl-hydroxylases.[3][4]

Neurological and Other Disorders

The versatility of the azetidine-triazole scaffold allows for its application in the development of therapeutic agents for a range of diseases. For example, derivatives can be designed to act as antagonists for receptors implicated in neurological disorders.

Quantitative Data on Derivatives

The following tables summarize the biological activities of various triazole derivatives synthesized from azetidine-containing alkynes and other related scaffolds.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| STING Inhibitor (ASF24) | THP-1 (human leukemia) | 0.49 | [3] |

| HIF Prolyl-Hydroxylase Inhibitor (IOX4) | Not specified (cellular HIFα induction) | Potent activity | [4] |

| Cruzipain Inhibitor (Ald-6) | T. cruzi (in vitro) | Low micromolar | [5] |

Table 2: Kinase Inhibitory Activity of Triazole Derivatives

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

| PI3Kβ Inhibitor (Compound 22) | PI3Kβ | 0.02 | [6] |

| GSK-3β Inhibitor (Compound 42) | GSK-3β | 0.00029 | [6] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative synthesis based on common organic chemistry procedures for analogous compounds, starting from the commercially available N-Boc-3-azetidinone.

Step 1: Horner-Wadsworth-Emmons Reaction to form tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate [7]

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq) in dry tetrahydrofuran (THF), add neat methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) dropwise at 0°C.

-

Stir the mixture for 30 minutes at 0°C.

-

Add a solution of 1-Boc-3-azetidinone (1.0 eq) in dry THF.

-

Stir the resulting mixture for 1 hour at room temperature.

-

Quench the reaction by the addition of water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.

Step 2: Introduction of the Ethynyl Group (Illustrative Two-Step Sequence)

Note: A direct one-step conversion from the ketone is also possible using ethynylating reagents like ethynylmagnesium bromide or by reaction with the Bestmann-Ohira reagent. The following is an alternative, illustrative approach.

a) Reduction of the Ester to the Aldehyde

-

Dissolve the product from Step 1 in a suitable solvent like dichloromethane (DCM).

-

Cool the solution to -78°C.

-

Add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1 eq) in hexanes dropwise.

-

Stir the reaction at -78°C for 1-2 hours until the starting material is consumed (monitor by TLC).

-

Quench the reaction carefully with methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Extract the aqueous layer with DCM, combine the organic layers, dry, and concentrate to obtain the aldehyde.

b) Corey-Fuchs Reaction

-

To a solution of triphenylphosphine (2.0 eq) in dry DCM at 0°C, add carbon tetrabromide (1.0 eq) portionwise.

-

Stir the resulting ylide solution for 30 minutes at 0°C.

-

Add a solution of the aldehyde from the previous step in DCM dropwise.

-

Stir the reaction at 0°C for 1-2 hours.

-

Concentrate the reaction mixture and purify by flash chromatography to obtain the dibromoalkene.

-

Dissolve the dibromoalkene in dry THF and cool to -78°C.

-

Add n-butyllithium (2.2 eq) dropwise and stir at -78°C for 1 hour, then allow to warm to room temperature and stir for another hour.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract with diethyl ether, dry the combined organic layers, and concentrate. Purify by flash chromatography to yield this compound.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the "click" reaction between this compound and an organic azide.

-

In a reaction vial, dissolve this compound (1.0 eq) and the desired organic azide (1.0-1.2 eq) in a suitable solvent system, such as a mixture of t-butanol and water (1:1).

-

To this solution, add sodium ascorbate (0.1-0.3 eq) from a freshly prepared aqueous stock solution.

-

Add copper(II) sulfate pentahydrate (0.01-0.05 eq) from an aqueous stock solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole derivative.

Potential Signaling Pathways

Derivatives of this compound, particularly the resulting triazoles, can be designed to modulate various intracellular signaling pathways critical in disease.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Triazole-based compounds have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is linked to various cancers. Triazole-based inhibitors have been developed to target this pathway by promoting the degradation of β-catenin.[8]

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its utility in constructing diverse molecular architectures through robust and efficient click chemistry makes it an attractive starting point for the development of novel therapeutics targeting a range of diseases. The protocols and data presented herein provide a foundation for researchers to explore the potential of this versatile compound in their drug discovery programs.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 287193-01-5 [sigmaaldrich.com]

- 3. Triazole-based STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]